molecular formula C20H16ClN3O4 B15106979 N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B15106979
M. Wt: 397.8 g/mol
InChI Key: JMZQYIFQXROGKM-UHFFFAOYSA-N
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Description

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, an oxadiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Introduction of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Chlorophenyl Group: This can be done via electrophilic aromatic substitution or cross-coupling reactions.

    Final Coupling: The final step involves coupling the oxadiazole and benzofuran intermediates under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to an amine under hydrogenation conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its unique structural features.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

    Materials Science: Its unique electronic properties can be harnessed in the development of new materials for electronic and photonic applications.

Mechanism of Action

The exact mechanism of action of N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole and benzofuran moieties could play a crucial role in binding to these targets, while the chlorophenyl group might enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide
  • N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide

Uniqueness

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its brominated or fluorinated analogs. The combination of the benzofuran and oxadiazole rings also imparts unique electronic properties that can be advantageous in various applications.

Properties

Molecular Formula

C20H16ClN3O4

Molecular Weight

397.8 g/mol

IUPAC Name

N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-7-methoxy-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H16ClN3O4/c1-26-15-4-2-3-13-11-16(27-18(13)15)20(25)22-10-9-17-23-19(24-28-17)12-5-7-14(21)8-6-12/h2-8,11H,9-10H2,1H3,(H,22,25)

InChI Key

JMZQYIFQXROGKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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